molecular formula C7H3ClF3NO3 B597260 2-Chloro-6-(trifluoromethoxy)nicotinic acid CAS No. 1221172-04-8

2-Chloro-6-(trifluoromethoxy)nicotinic acid

Cat. No.: B597260
CAS No.: 1221172-04-8
M. Wt: 241.55
InChI Key: PKESEAIWVBVHEB-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethoxy)nicotinic acid is an organic compound with the molecular formula C7H3ClF3NO3. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are substituted by a chlorine atom and a trifluoromethoxy group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethoxy)nicotinic acid typically involves the chlorination of 6-(trifluoromethoxy)nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 6-(trifluoromethoxy)nicotinic acid

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethoxy)nicotinic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Scientific Research Applications

2-Chloro-6-(trifluoromethoxy)nicotinic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor ligand, where it can modulate biochemical pathways by binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid
  • 2-Chloro-6-(difluoromethoxy)nicotinic acid
  • 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid

Uniqueness

2-Chloro-6-(trifluoromethoxy)nicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of bioactive compounds with enhanced pharmacokinetic profiles .

Properties

IUPAC Name

2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-5-3(6(13)14)1-2-4(12-5)15-7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESEAIWVBVHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678825
Record name 2-Chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221172-04-8
Record name 2-Chloro-6-(trifluoromethoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221172-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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